molecular formula C4H12N2O3 B14554335 Nitric acid--2-methylpropan-1-amine (1/1) CAS No. 62038-38-4

Nitric acid--2-methylpropan-1-amine (1/1)

Cat. No.: B14554335
CAS No.: 62038-38-4
M. Wt: 136.15 g/mol
InChI Key: PKAAGVVLVYJRLP-UHFFFAOYSA-N
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Description

Nitric acid–2-methylpropan-1-amine (1/1) is a compound formed by the reaction of nitric acid with 2-methylpropan-1-amine

Properties

CAS No.

62038-38-4

Molecular Formula

C4H12N2O3

Molecular Weight

136.15 g/mol

IUPAC Name

2-methylpropan-1-amine;nitric acid

InChI

InChI=1S/C4H11N.HNO3/c1-4(2)3-5;2-1(3)4/h4H,3,5H2,1-2H3;(H,2,3,4)

InChI Key

PKAAGVVLVYJRLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitric acid–2-methylpropan-1-amine typically involves the reaction of 2-methylpropan-1-amine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-methylpropan-1-amine+nitric acidNitric acid–2-methylpropan-1-amine (1/1)\text{2-methylpropan-1-amine} + \text{nitric acid} \rightarrow \text{Nitric acid--2-methylpropan-1-amine (1/1)} 2-methylpropan-1-amine+nitric acid→Nitric acid–2-methylpropan-1-amine (1/1)

Industrial Production Methods

In an industrial setting, the production of nitric acid–2-methylpropan-1-amine may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Nitric acid–2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines or other reduced species.

Scientific Research Applications

Nitric acid–2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be studied for its effects on biological systems and its potential use in biochemical assays.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: The compound can be used in the manufacture of various industrial products, including dyes, polymers, and pharmaceuticals.

Mechanism of Action

The mechanism by which nitric acid–2-methylpropan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound may act as a nucleophile or electrophile in chemical reactions, depending on the specific context. Its reactivity is influenced by the presence of functional groups and the overall molecular structure.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropan-1-amine: The parent amine from which the compound is derived.

    Nitric acid: The acid component involved in the formation of the compound.

    Other nitroalkanes: Compounds with similar nitro functional groups.

Uniqueness

Nitric acid–2-methylpropan-1-amine is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

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